ADP Versus ATP: Opposing Pharmacological Activity at the Platelet P2Y12 Receptor
ADP functions as an agonist at the platelet P2Y12 receptor, whereas ATP acts as an antagonist. In functional assays using P2Y1 receptor-deficient mouse platelets expressing native P2Y12 receptors, ADP inhibited cAMP accumulation in a dose-dependent manner [1]. In contrast, after enzymatic regeneration with creatine phosphate/creatine phosphokinase (CP/CPK) to remove diphosphate contaminants, adenine triphosphate nucleotides lost all agonistic effect and behaved as antagonists of ADP (0.5 µM)-induced adenylyl cyclase inhibition, with ATP exhibiting an IC50 of 838 ± 610 µM [2].
| Evidence Dimension | Functional activity at P2Y12 receptor |
|---|---|
| Target Compound Data | Agonist: inhibits cAMP accumulation in a dose-dependent manner |
| Comparator Or Baseline | ATP: antagonist with IC50 of 838 ± 610 µM vs 0.5 µM ADP |
| Quantified Difference | Opposing pharmacology: ADP = agonist; ATP = antagonist |
| Conditions | P2Y1 receptor-deficient mouse platelets; CP/CPK regeneration system; cAMP accumulation assay |
Why This Matters
Procurement of ADP rather than ATP is mandatory for any assay requiring P2Y12 receptor activation; ATP will actively antagonize the target pathway and produce diametrically opposed results.
- [1] Kauffenstein G, Hechler B, Cazenave JP, Gachet C. Adenine triphosphate nucleotides are antagonists at the P2Y12 receptor. J Thromb Haemost. 2004;2(11):1980-1988. View Source
- [2] Kauffenstein G, Hechler B, Cazenave JP, Gachet C. Adenine triphosphate nucleotides are antagonists at the P2Y12 receptor. J Thromb Haemost. 2004;2(11):1980-1988. View Source
